molecular formula C11H12N2O2 B2719350 4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE CAS No. 117311-23-6

4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE

Cat. No.: B2719350
CAS No.: 117311-23-6
M. Wt: 204.229
InChI Key: ZSKPTAMUKOFFEH-UHFFFAOYSA-N
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Description

4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE is a heterocyclic compound that features an imidazole ring substituted with a 2,4-dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with glyoxal and ammonium acetate in acetic acid, which leads to the formation of the imidazole ring . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a diverse array of derivatives.

Scientific Research Applications

4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to inhibition of bacterial enzymes, while its anticancer effects might involve disruption of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,4-DIMETHOXYPHENYL)-1H-IMIDAZOLE is unique due to the presence of both the 2,4-dimethoxyphenyl group and the imidazole ring. This combination imparts distinct electronic and steric properties, influencing its reactivity and potential applications. The specific substitution pattern on the phenyl ring can also affect its interaction with biological targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

5-(2,4-dimethoxyphenyl)-1H-imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-8-3-4-9(11(5-8)15-2)10-6-12-7-13-10/h3-7H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSKPTAMUKOFFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CN=CN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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